4-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxane-4-carboxamide
Description
The compound 4-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxane-4-carboxamide is a structurally complex molecule featuring an oxane (tetrahydropyran) ring substituted with a phenyl group at the 4-position and an amide-linked trifluorinated hydroxypropyl-phenyl moiety. Its structural analogs, discussed below, provide indirect insights into its properties.
Properties
IUPAC Name |
4-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO3/c22-21(23,24)20(27,17-9-5-2-6-10-17)15-25-18(26)19(11-13-28-14-12-19)16-7-3-1-4-8-16/h1-10,27H,11-15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBAYMIJCYDTKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It’s known that the exchange of a methyl group for trifluoromethyl often leads to increased lipophilicity. This property affects the compound’s interaction with its targets, potentially enhancing its binding affinity and resulting in changes at the molecular level.
Biochemical Pathways
Based on the broad range of biological activities associated with similar compounds, it can be inferred that this compound may influence a variety of biochemical pathways. The downstream effects of these pathways could contribute to the compound’s overall biological activity.
Biological Activity
The compound 4-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxane-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies, supported by data tables and diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
| Property | Details |
|---|---|
| Molecular Formula | C19H20F3NO2 |
| Molecular Weight | 357.36 g/mol |
| Functional Groups | Carboxamide, Hydroxy, Trifluoromethyl |
| IUPAC Name | 4-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)carboxamide |
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group contributes to increased binding affinity due to its electron-withdrawing properties, while the hydroxy group facilitates hydrogen bonding interactions. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance:
- Inhibition Studies : Compounds with trifluoromethyl groups have shown increased activity against various pathogens due to enhanced membrane permeability and interaction with bacterial cell walls.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
| Enzyme | IC50 Value (μM) | Remarks |
|---|---|---|
| Acetylcholinesterase (AChE) | 19.2 | Moderate inhibition observed |
| Butyrylcholinesterase (BChE) | 13.2 | Effective against cholinesterases |
| Cyclooxygenase-2 (COX-2) | Not specified | Potential anti-inflammatory activity |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines:
- MCF-7 Cell Line : The compound demonstrated moderate cytotoxicity, indicating potential as an anticancer agent.
Case Studies and Research Findings
-
Study on Trifluoromethyl Compounds :
- A study highlighted that compounds containing trifluoromethyl groups exhibited enhanced biological activity due to their ability to form stable interactions with target proteins .
- The study utilized molecular docking simulations to predict interactions between the compound and various enzyme targets.
- Evaluation Against Cholinesterases :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
Trifluoro vs. Chloro Substituents
- Target Compound: The trifluoro (-CF₃) group in the propyl chain likely increases lipophilicity and electron-withdrawing effects compared to chlorine in 3-chloro-N-phenyl-phthalimide (). Chlorine in isoindoline-dione derivatives enhances reactivity in polymer synthesis (e.g., polyimide monomers) but may reduce metabolic stability relative to -CF₃ .
Hydroxy Group and Chirality
- The 2-hydroxy group in the target compound introduces a chiral center, analogous to (S)-4-phenyl-N-(3-phenylamino)propyl)-2-((3-(phenylamino)propyl)butanamide (), which displays an optical rotation of [α]ᴅ = -4.2 (c 0.89, MeOH). Stereochemistry in such compounds can significantly influence biological activity and binding affinity .
Structural Rigidity and Ring Systems
- Oxane Ring vs. Rigid oxane rings may enhance selectivity in target binding but reduce adaptability to diverse receptor conformations.
Data Tables for Comparative Analysis
Table 1: Substituent and Functional Group Comparison
*Calculated based on structural formulas.
Critical Analysis of Structural and Functional Implications
- Fluorine Effects : The -CF₃ group in the target compound likely improves metabolic stability and membrane permeability compared to chlorine or amine substituents in analogs.
- Chirality : The hydroxy group’s stereochemistry could lead to enantiomer-specific activity, as seen in ’s (S)-enantiomer, though experimental verification is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
